molecular formula C11H15NO3 B027420 butan-2-yl 4-amino-2-hydroxybenzoate CAS No. 102338-91-0

butan-2-yl 4-amino-2-hydroxybenzoate

Cat. No.: B027420
CAS No.: 102338-91-0
M. Wt: 209.24 g/mol
InChI Key: HBLYGPYKPGHAFS-UHFFFAOYSA-N
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Description

Butan-2-yl 4-amino-2-hydroxybenzoate is an ester derivative of 4-amino-2-hydroxybenzoic acid, featuring a branched butan-2-yl (sec-butyl) group esterified at the carboxylic acid position. The compound combines a polar aromatic core (with hydroxyl and amino substituents) and a hydrophobic alkyl chain, conferring unique physicochemical properties. Its synthesis typically involves reacting 4-amino-2-hydroxybenzoic acid with butan-2-yl halides or via transesterification, though specific protocols are less documented compared to its ethyl and isopropyl analogues .

Applications of this compound are inferred from related esters:

  • Industrial Use: 4-Amino-2-hydroxybenzoate derivatives are explored in mineral flotation processes due to their ability to adsorb onto mineral surfaces via hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

102338-91-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

butan-2-yl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3

InChI Key

HBLYGPYKPGHAFS-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(C=C(C=C1)N)O

Canonical SMILES

CCC(C)OC(=O)C1=C(C=C(C=C1)N)O

Synonyms

butan-2-yl 4-amino-2-hydroxy-benzoate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl p-aminosalicylate typically involves the esterification of p-aminosalicylic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of sec-Butyl p-aminosalicylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl p-aminosalicylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of sec-Butyl p-aminosalicylate.

    Reduction: Amino derivatives of sec-Butyl p-aminosalicylate.

    Substitution: Halogenated or alkylated derivatives of sec-Butyl p-aminosalicylate.

Scientific Research Applications

sec-Butyl p-aminosalicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sec-Butyl p-aminosalicylate involves its interaction with specific molecular targets and pathways. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme pteridine synthetase. This prevents the bacteria from synthesizing essential nucleotides, leading to their death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Butan-2-yl Ester Ethyl Ester Isopropyl Ester
Molecular Weight (g/mol) ~225.27 (calculated) 195.19 209.22
Alkyl Chain Branched (sec-butyl) Linear (ethyl) Branched (isopropyl)
Lipophilicity (LogP)* ~2.5 (estimated) ~1.8 ~2.2
Melting Point Not reported 100–105°C 85–90°C

*LogP estimated via fragment-based methods.

However, its higher molecular weight may reduce aqueous solubility.

Functional Performance

  • Flotation Efficiency: In mineral processing, 4-amino-2-hydroxybenzoate derivatives adsorb onto calcium-rich surfaces via carboxylate and amino groups.
  • Pharmaceutical Stability : Branched esters like butan-2-yl may resist enzymatic hydrolysis better than ethyl esters, prolonging bioavailability .

Comparison with Other Hydroxybenzoate Derivatives

Sodium and Methyl Esters

Compound Key Features
Sodium 4-amino-2-hydroxybenzoate High water solubility; used in aqueous formulations but lacks lipid solubility .
Methyl 4-amino-2-hydroxybenzoate Low molecular weight; limited stability due to rapid esterase cleavage .

Butan-2-yl 4-amino-2-hydroxybenzoate bridges the solubility-stability trade-off, offering moderate lipophilicity and hydrolytic resistance.

Non-Amino Derivatives

Compounds like methyl benzoate (LogP ~1.96) lack the amino and hydroxyl groups, reducing hydrogen-bonding capacity and surface adsorption efficiency . The amino and hydroxyl groups in this compound enable stronger interactions with polar substrates, critical for applications like flotation or crystal engineering .

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl (-OH) and amino (-NH₂) groups on the aromatic ring facilitate extensive hydrogen-bonding networks, as observed in related crystals . Compared to ethyl/isopropyl esters, the butan-2-yl group’s branching may disrupt crystal packing, leading to:

  • Lower melting points (unreported but inferred from isopropyl analogue trends).
  • Amorphous solid forms, which could enhance dissolution rates in pharmaceutical contexts .

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